Lenalidomide-C6-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lenalidomide-C6-acid is a derivative of thalidomide, known for its immunomodulatory, antiangiogenic, and antineoplastic properties. It is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies . This compound has shown significant efficacy in clinical settings, making it a crucial component in modern cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C6-acid typically involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the desired compound . The final step involves hydrogenation using a 10% palladium on carbon (Pd/C) catalyst in water and methanesulfonic acid at 90 psi pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C6-acid undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, acetic acid, DMF, K2CO3, and Pd/C . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is characterized by its high purity and efficacy in clinical applications .

Scientific Research Applications

Lenalidomide-C6-acid has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of synthetic routes and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies

Industry: Employed in the development of new therapeutic agents and drug formulations.

Mechanism of Action

Lenalidomide-C6-acid exerts its effects by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . Additionally, it induces the degradation of CK1α in myelodysplastic syndrome cells with deletion of chromosome 5q .

Comparison with Similar Compounds

Similar Compounds

Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.

Pomalidomide: Another derivative with similar immunomodulatory and antineoplastic properties.

Uniqueness

Lenalidomide-C6-acid is unique due to its enhanced efficacy and reduced side effects compared to thalidomide. It has a more favorable safety profile and is more potent in its therapeutic effects .

Conclusion

This compound is a vital compound in the field of cancer therapy, with significant applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and favorable safety profile make it a valuable therapeutic agent in the treatment of various hematologic malignancies.

Properties

Molecular Formula |

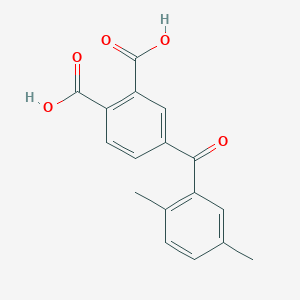

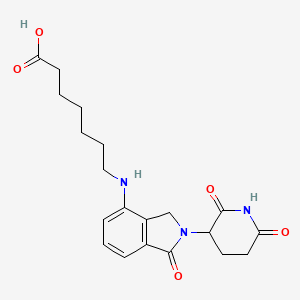

C20H25N3O5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

7-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]heptanoic acid |

InChI |

InChI=1S/C20H25N3O5/c24-17-10-9-16(19(27)22-17)23-12-14-13(20(23)28)6-5-7-15(14)21-11-4-2-1-3-8-18(25)26/h5-7,16,21H,1-4,8-12H2,(H,25,26)(H,22,24,27) |

InChI Key |

YEOPNJABOAOYEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)

![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)

![tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14779648.png)

![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)